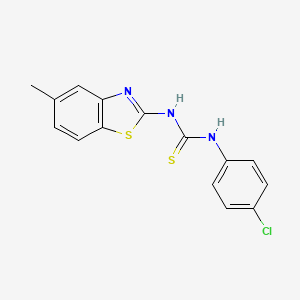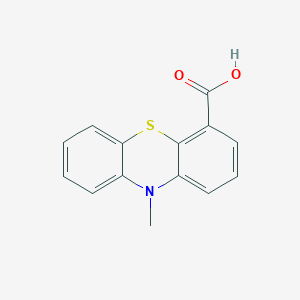
10-Methyl-10h-phenothiazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-10H-phenothiazine-4-carboxylic acid is an organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This compound is characterized by a phenothiazine core with a methyl group at the 10th position and a carboxylic acid group at the 4th position, giving it unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-10H-phenothiazine-4-carboxylic acid typically involves the following steps:
Formation of N-Methylphenothiazine: This can be achieved by reacting methyl iodide (CH3I) with benzylamine (C6H5CH2NH2) to form N-methylbenzylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as recrystallization from ethanol and benzene, vacuum sublimation, and careful control of reaction conditions are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
10-Methyl-10H-phenothiazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
10-Methyl-10H-phenothiazine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Methyl-10H-phenothiazine-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence oxidative stress pathways, leading to its potential use as an antioxidant.
Comparison with Similar Compounds
Similar Compounds
10-Methyl-10H-phenothiazine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Phenothiazine: The parent compound without the methyl and carboxylic acid groups, used widely in medicinal chemistry.
Properties
CAS No. |
6314-29-0 |
|---|---|
Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
10-methylphenothiazine-4-carboxylic acid |
InChI |
InChI=1S/C14H11NO2S/c1-15-10-6-2-3-8-12(10)18-13-9(14(16)17)5-4-7-11(13)15/h2-8H,1H3,(H,16,17) |
InChI Key |
ASVSFECOMCLVNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC3=C(C=CC=C31)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)

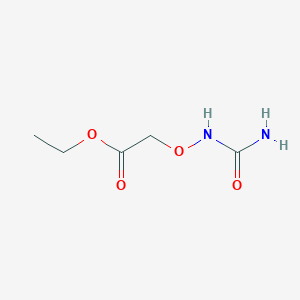

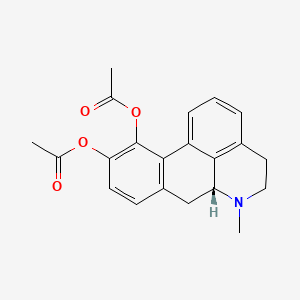
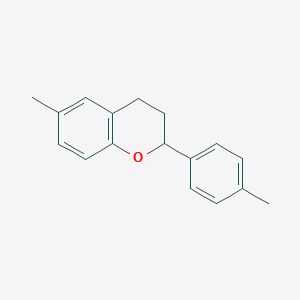
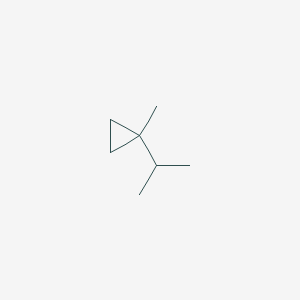
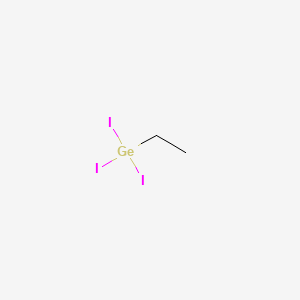
![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
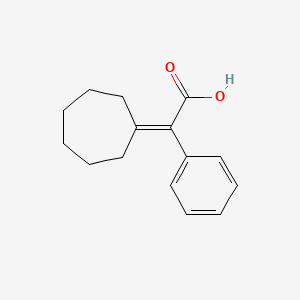
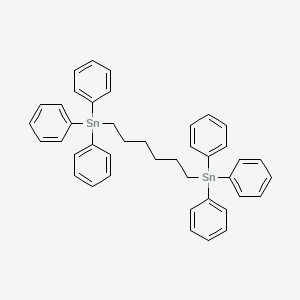
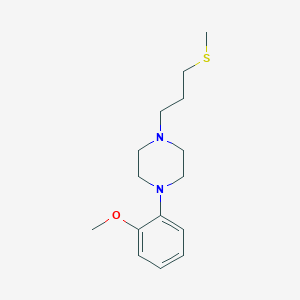
![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
